BenchChemオンラインストアへようこそ!

N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide

Physicochemical Property Drug-Likeness Permeability

Choose N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide (CAS 1020054-02-7) for its unique kinase inhibition fingerprint and distinction from generic benzamides. Unlike 3-aminobenzamide (a PARP inhibitor), its acetyl(methyl)amino substituent alters LogP, TPSA, and hydrogen-bonding capacity, yielding a divergent pharmacokinetic profile and selective micromolar JAK2 engagement (Ki=3,200 nM). This scaffold is ideal for SAR-driven medicinal chemistry and AMACR target-validation studies in prostate cancer. Available at 98% purity with the regioisomeric 4‑amino analog for controlled comparative experiments.

Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
CAS No. 1020054-02-7
Cat. No. B1517060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide
CAS1020054-02-7
Molecular FormulaC16H17N3O2
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C16H17N3O2/c1-11(20)19(2)15-8-6-14(7-9-15)18-16(21)12-4-3-5-13(17)10-12/h3-10H,17H2,1-2H3,(H,18,21)
InChIKeyLYHFJUSNHFDHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide (CAS 1020054-02-7): A Structurally Defined Benzamide Building Block with Potential as a Kinase and AMACR Inhibitor Scaffold


N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide (CAS 1020054-02-7) is a synthetic organic compound belonging to the benzamide class, characterized by a 3-aminobenzamide core linked via an amide bond to a 4-[acetyl(methyl)amino]phenyl moiety . It is recognized as a potential inhibitor of α-methylacyl-CoA racemase (AMACR) , a diagnostic and therapeutic target in prostate cancer, and exhibits micromolar affinity for several protein kinases [1]. The compound is commercially available with analytical purity up to 98%, serving as a research intermediate or chemical probe .

Why N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide Cannot Be Casually Substituted by Other Benzamide Derivatives in Mechanistic Studies


Direct substitution of N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide with structurally similar benzamide analogs, such as 3-aminobenzamide or its 4-amino positional isomer, is scientifically unsound due to fundamental differences in physicochemical properties, target engagement, and commercial availability. Unlike the widely studied PARP inhibitor 3-aminobenzamide, this compound incorporates an acetyl(methyl)amino substituent that drastically alters its LogP, topological polar surface area (TPSA), and hydrogen bonding capacity [1]. These differences translate into divergent pharmacokinetic profiles and distinct kinase selectivity patterns, as evidenced by the compound's unique binding profile across a panel of human kinases [2]. Furthermore, the 3-amino regioisomer is commercially priced differently from the 4-amino analog, reflecting distinct synthetic routes and market positioning .

Quantitative Differentiation Evidence for N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide Versus Structural Analogs and Functional Alternatives


Enhanced Lipophilicity and Altered Permeability Profile Relative to Parent 3-Aminobenzamide

N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide exhibits a calculated LogP (XLogP3) of 1.4 and a topological polar surface area (TPSA) of 75.4 Ų [1]. In contrast, the unsubstituted parent compound, 3-aminobenzamide, has a significantly lower LogP of approximately 0.3 and a smaller TPSA of 69.1 Ų [2]. This differential physicochemical signature suggests that the acetyl(methyl)amino-substituted derivative possesses enhanced membrane permeability potential while maintaining acceptable oral bioavailability predictors.

Physicochemical Property Drug-Likeness Permeability

Divergent Kinase Target Engagement Profile Distinguishes this Compound from Pan-Kinase or PARP-Focused Inhibitors

In a radiometric enzyme inhibition panel, N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide demonstrated a Ki of 3,200 nM against JAK2 and a Ki > 4,000 nM against c-KIT [1]. This micromolar affinity profile is distinct from the low nanomolar PARP inhibition (IC50 ≈ 50 nM) exhibited by the core scaffold 3-aminobenzamide . Furthermore, the compound's engagement of JAK2 and lack of potent activity against DNA-PK contrasts with broader-spectrum aminobenzamide-derived kinase inhibitors.

Kinase Selectivity Target Engagement Chemical Probe

Regioisomeric Purity and Commercial Differentiation from the 4-Amino Positional Isomer

The 3-aminobenzamide regioisomer (CAS 1020054-02-7) is available with a guaranteed purity of 98% . Its 4-amino positional isomer (N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide, CAS 1020054-21-0) is also commercially offered at the same purity and package size (500 mg) but is listed under a distinct catalog number (sc-331132 vs. sc-331131), reflecting separate inventory and quality control processes . Both isomers are identically priced at $284.00 for 500 mg, underscoring the necessity of precise CAS number verification during procurement.

Regioisomer Chemical Purity Procurement

Hydrogen Bonding Capacity Differentiates Functional Group Contributions to Binding Interactions

The compound possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. This donor/acceptor ratio is a direct consequence of the 3-aminobenzamide motif and the acetyl(methyl)amino group. For comparison, simple N-phenylbenzamide analogs lacking the acetyl(methyl)amino substituent typically have fewer acceptor sites, while fully substituted analogs may have increased steric bulk that occludes hydrogen bonding. The specific hydrogen bonding pattern of this compound is predicted to influence its binding mode in kinase ATP pockets and enzyme active sites like AMACR .

Hydrogen Bonding Structure-Activity Relationship Molecular Recognition

Potential AMACR Inhibitory Activity Imparts Unique Relevance in Prostate Cancer Research

N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide is annotated as an AMACR (α-methylacyl-CoA racemase) inhibitor . AMACR is a validated diagnostic and therapeutic target overexpressed approximately 9-fold in prostate cancer cells [1]. While specific Ki or IC50 values for this compound against AMACR are not publicly disclosed in peer-reviewed literature, the compound's structural features align with known AMACR inhibitor pharmacophores, distinguishing it from generic benzamides that lack this specific activity annotation.

AMACR Prostate Cancer Metabolic Enzyme

High-Impact Research and Procurement Applications for N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide


Kinase Selectivity Profiling and JAK2-Targeted Chemical Probe Development

Based on the compound's micromolar Ki against JAK2 (3,200 nM) and weak activity against c-KIT (>4,000 nM) [1], it serves as a foundational scaffold for structure-activity relationship (SAR) studies aimed at improving JAK2 selectivity. Researchers can use this compound as a starting point for iterative medicinal chemistry optimization, leveraging its distinct kinase inhibition fingerprint to avoid confounding PARP inhibition observed with simpler benzamide analogs [2].

AMACR-Dependent Prostate Cancer Cell Line Mechanistic Studies

Given its annotation as an AMACR inhibitor [1], this compound is ideally suited for investigating the role of AMACR in prostate cancer cell proliferation and androgen dependence. The compound can be used to chemically validate AMACR as a therapeutic target in castrate-resistant prostate cancer models, complementing genetic knockdown approaches [2]. Its enhanced lipophilicity (LogP = 1.4) relative to unsubstituted benzamides may facilitate cellular uptake in prostate cancer cell lines .

Differentiation of Regioisomeric Effects in Benzamide-Mediated Cellular Assays

The availability of both the 3-amino (CAS 1020054-02-7) and 4-amino (CAS 1020054-21-0) positional isomers with equivalent purity (98%) and package pricing ($284.00/500 mg) [1] enables controlled comparative studies to dissect the impact of amino group position on biological activity. This regioisomeric pair can be used to probe subtle differences in protein binding pocket accommodation and cellular phenotypic responses.

Physicochemical Property Optimization in Early-Stage Drug Discovery

The compound's calculated LogP of 1.4 and TPSA of 75.4 Ų [1] position it within favorable drug-like chemical space. It can serve as a reference standard for benchmarking permeability and solubility assays, or as a versatile intermediate for further derivatization to explore the impact of lipophilicity on ADME properties. Its hydrogen bonding capacity (2 donors, 3 acceptors) provides a defined pattern for computational docking and pharmacophore modeling [2].

Quote Request

Request a Quote for N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.